molecular formula C18H19N3O2S B2595824 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid CAS No. 1008946-37-9

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid

Cat. No. B2595824
CAS RN: 1008946-37-9
M. Wt: 341.43
InChI Key: VXRLJDNQIOOMIC-UHFFFAOYSA-N
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Description

The compound “2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid” is a derivative of thienopyrimidine . Thienopyrimidines are a group of heterocyclic compounds that have shown diverse pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . They are structural analogs of purines and are an essential base component of the genetic material of deoxyribonucleic acid .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives has been reported in various studies . One common method involves the reaction of chalcone with guanidine hydrochloride . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidine derivatives have been described in various studies . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate 65, at the formation of pyrrolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives can be determined using various analytical techniques . For example, the yield, melting point, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data can provide valuable information about the compound .

Safety And Hazards

The safety and hazards associated with thienopyrimidine derivatives depend on their specific chemical structure and biological activity. It’s important to note that while these compounds have shown promising therapeutic potential, they must be handled with care due to their bioactive nature .

Future Directions

The future directions in the research of thienopyrimidine derivatives are likely to focus on improving their potency and selectivity, as well as overcoming challenges such as drug resistance . The development of new thienopyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation is one of the potential future directions .

properties

IUPAC Name

2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-13-10-14-16(19-11(2)20-17(14)24-13)21-15(18(22)23)9-12-7-5-4-6-8-12/h4-8,10,15H,3,9H2,1-2H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRLJDNQIOOMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid

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